Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, a methoxyphenyl group, and a benzofuran core
Preparation Methods
The synthesis of Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Addition of the Ethoxycarbonyl Group: This can be done using esterification reactions, where the carboxylic acid group is converted into an ester.
Final Assembly: The final product is obtained by combining the intermediate compounds through condensation reactions.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis .
Scientific Research Applications
Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
- Ethyl 2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
- Ethyl 5-(hydroxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
- Ethyl 5-(methoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activities .
Properties
IUPAC Name |
ethyl 5-ethoxycarbonyloxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-4-25-20(22)18-16-12-15(27-21(23)26-5-2)10-11-17(16)28-19(18)13-6-8-14(24-3)9-7-13/h6-12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZAKGNJRREZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)OCC)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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